3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
Description
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound featuring a fused indeno-pyridazinone core substituted at the 3-position with a 3,4-dimethoxyphenyl group and an oxime functional group. This compound belongs to a class of molecules studied for their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . Its structure combines a planar aromatic system with polar substituents, balancing lipophilicity and electronic properties critical for enzyme interaction .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUBHSOFPQLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the oxime group under mild conditions, often using hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. This inhibition can modulate cellular communication and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The MAO-B inhibitory activity and physicochemical properties of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime are influenced by substitutions on the indeno-pyridazinone core. Below is a systematic comparison with key analogues:
Substitution at the 3-Position
The 3-position of the indeno-pyridazinone scaffold is pivotal for MAO-B affinity. Comparative studies reveal:
- 3-(4-Chlorophenyl) derivative (CAS 136716-38-6) : Exhibits moderate MAO-B inhibition (IC₅₀ ~500 nM) due to the electron-withdrawing chloro group, which may reduce hydrophobic interactions in the enzyme’s substrate cavity .
- 3-(4-Methylphenyl) derivative (CAS 147508-61-0) : Shows enhanced activity (IC₅₀ ~200 nM) compared to the chloro analogue, attributed to the methyl group’s lipophilicity and favorable van der Waals contacts .
- However, its exact IC₅₀ remains unreported; structural analogs suggest submicromolar potency .
- 3-(meta-CF₃-phenyl) derivative (e.g., 7a in ) : Abolishes MAO-B inhibition entirely, highlighting the sensitivity of the 3-position to strongly electron-withdrawing groups .
Oxime Functionalization
- 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 861208-60-8): Demonstrates reversible MAO-B inhibition, with molecular docking suggesting the oxime’s hydroxylamine moiety forms hydrogen bonds with residues in the active site .
- Target compound (oxime derivative) : Likely shares similar binding modes, but the 3,4-dimethoxyphenyl group may orient the oxime for improved interactions with MAO-B’s FAD cofactor or adjacent hydrophobic regions .
Substitution at the 8-Position
Derivatives modified at the 8-position (e.g., benzyloxy or trifluorobutoxy groups) exhibit distinct activity profiles:
- 8-Benzyloxy-substituted analogues: Display nanomolar MAO-B inhibition (IC₅₀ ~90 nM) due to enhanced hydrophobic packing in the entrance cavity .
- 8-Trifluorobutoxy-substituted analogues : Show reduced potency compared to benzyloxy derivatives, suggesting steric hindrance or unfavorable polarity .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models for indeno-pyridazinones highlight key determinants of MAO-B inhibition:
- Lipophilicity (logP) : Optimal logP values (~3.5–4.0) correlate with improved blood-brain barrier penetration and enzyme binding .
- Electronic effects : Electron-donating groups (e.g., methoxy) at the 3-position enhance activity, while electron-withdrawing groups (e.g., CF₃) diminish it .
- Steric parameters : Bulky substituents at the 3-position improve affinity by filling hydrophobic pockets, but excessive bulk (e.g., tert-butyl) reduces solubility .
Species-Dependent MAO-B Inhibition
Human and rat MAO-B exhibit divergent responses to indeno-pyridazinones:
- Human MAO-B : Generally more sensitive to inhibition, with 3-(3,4-dimethoxyphenyl) derivatives showing higher selectivity over MAO-A compared to rodent isoforms .
- Rat MAO-B : Less responsive due to structural differences in the substrate cavity, underscoring the need for human enzyme assays during drug development .
Biological Activity
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a compound of significant interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including anti-inflammatory and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H15N3O3
- Molar Mass : 333.35 g/mol
- CAS Number : 860787-94-6
The primary target of this compound is Neutral Sphingomyelinase 2 (nSMase2) . This compound acts as a potent and selective non-competitive inhibitor of nSMase2, which plays a crucial role in the biogenesis of extracellular vesicles (EVs). The inhibition of nSMase2 disrupts the formation of HIV-1 viral particles, preventing the virus from becoming infectious .
Antiviral Activity
Research indicates that this compound significantly inhibits HIV-1 replication in vitro. The compound's ability to inhibit nSMase2 leads to decreased EV release, which is essential for viral assembly and release .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation. In studies involving animal models, it was shown to reduce inflammation markers significantly .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Metabolic Stability : It exhibits stability under metabolic conditions.
- Oral Bioavailability : High oral bioavailability suggests effective absorption when administered orally.
- Brain Penetration : The compound can penetrate the blood-brain barrier, making it a candidate for neurological applications .
Case Studies and Research Findings
- Inhibition Studies : A study conducted on the inhibitory effects of the compound on nSMase2 showed an IC50 value in the low micromolar range, indicating potent activity against this target enzyme .
- Cell Culture Experiments : In vitro experiments revealed that treatment with this compound led to a significant reduction in HIV-1 replication levels compared to untreated controls .
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced inflammatory responses in models of arthritis and other inflammatory conditions, supporting its potential therapeutic application in managing inflammation-related diseases .
Summary Table of Biological Activities
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from indenopyridazine precursors. For example, the parent compound (without oxime) can be synthesized via cyclocondensation of substituted hydrazines with indenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) . The oxime group is introduced by reacting the ketone moiety with hydroxylamine hydrochloride under reflux in ethanol. Critical characterization techniques include:
Q. 1.2. How can researchers evaluate the solubility and stability of this compound under various experimental conditions to ensure reproducible biological assays?
Methodological Answer:
- Solubility Testing: Use standardized solvents (e.g., DMSO, PBS, ethanol) with sonication or heating. Quantify via UV-Vis spectroscopy or HPLC.
- Stability Studies:
- pH Stability: Incubate in buffers (pH 3–9) and monitor degradation via HPLC at 24/48/72-hour intervals.
- Thermal Stability: Perform thermogravimetric analysis (TGA) or accelerated stability testing at 40°C/75% RH.
- Photostability: Expose to UV light (ICH Q1B guidelines) and track changes using LC-MS .
Advanced Research Questions
Q. 2.1. What strategies are effective in elucidating the mechanism of action of this compound, particularly when initial biological assays show conflicting results?
Methodological Answer:
- Target Identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins.
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cells to map pathway perturbations.
- Data Reconciliation: Cross-validate contradictory results using orthogonal assays (e.g., Western blot for protein expression vs. cell viability assays) .
Q. 2.2. How can computational chemistry and molecular modeling be integrated with experimental data to predict and optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling: Train models on structurally related compounds (e.g., pyridazine derivatives in ) to predict logP, solubility, and bioavailability.
- Molecular Dynamics (MD) Simulations: Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) and guide SAR optimization .
Q. 2.3. What structural modifications of the 3,4-dimethoxyphenyl or oxime groups have been explored to enhance bioactivity, and how do these changes influence target interactions?
Methodological Answer:
- Oxime Modifications: Replace the oxime with other bioisosteres (e.g., amidoxime, methyloxime) to improve metabolic stability.
- Phenyl Substituents: Test analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) to enhance binding affinity.
- SAR Validation: Compare IC₅₀ values in enzyme inhibition assays and correlate with computational binding energy scores. For example, shows methoxy-to-nitro substitutions in similar scaffolds increase potency against kinases .
Q. 2.4. When encountering discrepancies in cytotoxicity data across cell lines, what methodological approaches can identify the source of variability?
Methodological Answer:
- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using databases like CCLE.
- Assay Optimization: Standardize incubation times and seeding densities; validate with reference compounds (e.g., doxorubicin).
- Mechanistic Deconvolution: Use siRNA knockdown or CRISPR-Cas9 to test hypotheses (e.g., efflux pump involvement) .
Q. 2.5. How can researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Analysis: Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and exposure.
- Metabolite Identification: Use hepatocyte incubations or microsomal assays to detect inactive/active metabolites.
- Tumor Xenograft Models: Compare efficacy in immunocompetent vs. immunodeficient mice to evaluate immune system contributions .
Methodological Considerations
Q. Table 1: Key Analytical Techniques for Structural and Functional Characterization
| Parameter | Technique | Application Example |
|---|---|---|
| Purity | HPLC-DAD/ELSD | Quantify impurities ≥0.1% |
| Stereochemistry | XRD or NOESY NMR | Confirm oxime (E/Z) configuration |
| Target Engagement | SPR or ITC | Measure binding kinetics (Ka, Kd) |
| Metabolic Stability | Liver microsome assays | Estimate half-life (t₁/₂) in Phase I metabolism |
Q. Table 2: Common Pitfalls in Biological Assays and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Off-target effects | Use orthogonal assays (e.g., genetic knockdown) |
| Solvent interference | Limit DMSO to ≤0.1% v/v; include vehicle controls |
| Compound aggregation | Pre-filter solutions (0.22 µm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
